4-Benzyl 2-ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2,4-dicarboxylate
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Overview
Description
4-Benzyl 2-ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl 2-ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with benzylamine, followed by cyclization to form the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl 2-ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Benzyl 2-ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl 2-ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3-ethoxy-3-oxopropyl)benzoate: Shares similar functional groups but differs in the core structure.
4-(2-Carboxyethyl)benzoic acid ethyl ester: Another related compound with different substituents.
Uniqueness
4-Benzyl 2-ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2,4-dicarboxylate is unique due to its specific combination of functional groups and the pyrrole ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
50622-87-2 |
---|---|
Molecular Formula |
C21H25NO6 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-O-benzyl 2-O-ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C21H25NO6/c1-4-26-17(23)12-11-16-18(14(3)22-19(16)21(25)27-5-2)20(24)28-13-15-9-7-6-8-10-15/h6-10,22H,4-5,11-13H2,1-3H3 |
InChI Key |
XOJORSYVKCEKNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(NC(=C1C(=O)OCC2=CC=CC=C2)C)C(=O)OCC |
Origin of Product |
United States |
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